molecular formula C11H17NO B1612531 3-(2-Ethoxyphenyl)propan-1-amine CAS No. 937653-39-9

3-(2-Ethoxyphenyl)propan-1-amine

Cat. No. B1612531
CAS RN: 937653-39-9
M. Wt: 179.26 g/mol
InChI Key: ITVNSLFHPCLQQF-UHFFFAOYSA-N
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Description

“3-(2-Ethoxyphenyl)propan-1-amine” is a compound with the molecular weight of 179.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3 .

Scientific Research Applications

Antagonist of Substance P (NK1) Receptor

CP-96,345, a compound related in structure to 3-(2-Ethoxyphenyl)propan-1-amine, has been identified as a potent, nonpeptide antagonist of the substance P (NK1) receptor. It inhibits substance P-induced physiological responses selectively, without affecting other receptors, making it a useful tool for investigating substance P's role in diseases (Snider et al., 1991).

Corrosion Inhibition

Tertiary amines synthesized from 1,3-di-amino-propan-2-ol showed potential as inhibitors for carbon steel corrosion. These compounds, acting as anodic inhibitors, form a protective layer on the metal surface, significantly improving corrosion resistance (Gao et al., 2007).

Synthesis of α-Substituted 2-Benzofuranmethamines

Research into propargyl amines, which may include structures similar to this compound, has led to the development of methods for synthesizing α-substituted 2-benzofuranmethamines. These compounds are valuable for creating diverse organic molecules with potential applications in pharmaceuticals and materials science (Wongsa et al., 2013).

Polymer Solar Cells

A study on amine-based, alcohol-soluble fullerenes, including compounds structurally related to this compound, found applications in polymer solar cells. The high electron mobility of these compounds suggests potential use as acceptors and cathode interfacial materials, indicating a path towards efficient organic solar cells (Lv et al., 2014).

Green Chemistry and Materials Science

Phloretic acid, derived from structures similar to this compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides a sustainable alternative to conventional phenol-based methods, with applications ranging from advanced materials to eco-friendly polymers (Trejo-Machin et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNSLFHPCLQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589846
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937653-39-9
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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